N-benzhydrylbenzenesulfonamide
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Overview
Description
N-benzhydrylbenzenesulfonamide is an organic compound with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydrylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with benzhydrylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain a high yield of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include recrystallization and advanced chromatographic techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: N-benzhydrylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzenesulfonic acids.
Reduction: Benzhydrylamines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-benzhydrylbenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzhydrylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
Comparison: N-benzhydrylbenzenesulfonamide is unique due to its benzhydryl group, which imparts distinct chemical and biological properties. Compared to N-butylbenzenesulfonamide and N-methylbenzenesulfonamide, this compound exhibits higher potency in enzyme inhibition and greater selectivity for specific molecular targets . This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-benzhydrylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-23(22,18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNUSPVWEHYKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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